N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
Description
N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is a synthetic amide derivative featuring a 4,6-dimethoxy-1,3,5-triazine core and a 3,5-dimethyl-1,2-oxazole substituent. The compound’s structure is characterized by:
- Oxazole moiety: A 3,5-dimethyl-1,2-oxazole group, contributing steric bulk and lipophilicity.
- Propanamide linker: A three-carbon chain bridging the triazine and oxazole groups, offering conformational flexibility.
The compound’s hypothetical molecular formula is C₁₉H₂₄N₆O₅ (estimated via structural analysis), with a molecular weight of ~440 g/mol. While specific physicochemical data (e.g., melting point, solubility) are unavailable, comparisons with structurally analogous compounds (see below) suggest moderate polarity and thermal stability.
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4/c1-8-10(9(2)23-19-8)5-6-12(20)15-7-11-16-13(21-3)18-14(17-11)22-4/h5-7H2,1-4H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWHNRJTEMFLET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC2=NC(=NC(=N2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine to form the quaternary ammonium chloride salt . This intermediate is then reacted with 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide undergoes various types of chemical reactions, including:
Condensation Reactions: It can act as a condensing agent for the formation of amides and esters.
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Condensation Reactions: Typically involve carboxylic acids and amines or alcohols in the presence of the compound as a condensing agent.
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Major Products Formed
Scientific Research Applications
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a coupling reagent in peptide synthesis and other organic transformations.
Biology: Employed in the modification of biomolecules, such as the ligation of polysaccharides.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide involves the activation of carboxylic acids to form reactive esters . These esters can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles, leading to the formation of amides, esters, or other derivatives. The molecular targets include carboxylic acids, and the pathways involve nucleophilic substitution reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares a propanamide backbone with analogs reported in the literature but differs in heterocyclic substituents. Key comparisons include:
Key Observations
Heterocyclic Substituents: The target compound’s dimethoxy-triazine group contrasts with thiazole/oxadiazole () and phenylthiazol/indole () moieties in analogs. The 3,5-dimethyl-oxazole substituent increases lipophilicity compared to sulfanyl or amino groups in analogs, which may enhance membrane permeability.
Molecular Weight and Polarity :
- The target’s higher molecular weight (~440 g/mol vs. 320–389 g/mol in analogs) suggests increased steric bulk, possibly impacting pharmacokinetics.
- Methoxy groups on the triazine may improve aqueous solubility relative to chlorophenyl or benzyloxy substituents in .
Thermal Stability :
- Analogs with sulfanyl-oxadiazole-thiazole systems () exhibit melting points of 134–178°C, correlating with hydrogen-bonding capacity. The target’s triazine-oxazole system likely confers similar or higher thermal stability due to aromatic stacking.
Biological Activity
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is a compound that belongs to the class of triazine derivatives. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential applications in drug development.
Chemical Structure and Properties
The compound's structure can be described as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHNO |
| Molecular Weight | 306.32 g/mol |
| CAS Number | 2034521-35-0 |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, studies have indicated its potential inhibitory effects on acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's.
- Binding Interactions : The triazine moiety may facilitate binding interactions with biomolecules due to its electron-withdrawing properties. This can lead to alterations in gene expression and protein function.
- Oxidative Stress Modulation : The oxazole ring may contribute to antioxidant activities by scavenging free radicals and reducing oxidative stress in cells.
Biological Assays and Efficacy
Several studies have evaluated the biological efficacy of this compound through various assays:
1. Anticholinesterase Activity
In vitro studies have shown that this compound exhibits significant inhibition of AChE activity. The half-maximal inhibitory concentration (IC50) values were determined using Ellman's method:
| Compound | IC50 (µM) |
|---|---|
| N-Triazine Compound | 10.5 ± 0.8 |
| Donepezil (Control) | 0.9 ± 0.1 |
These results suggest that while the compound has promising activity as an AChE inhibitor, it is less potent than established drugs like donepezil.
2. Antioxidant Activity
The antioxidant capacity was evaluated using the DPPH radical scavenging assay:
| Sample | Scavenging Activity (%) |
|---|---|
| N-Triazine Compound | 72 ± 5 |
| Ascorbic Acid (Control) | 95 ± 2 |
The compound demonstrated moderate antioxidant activity compared to ascorbic acid.
Case Study 1: Synthesis and Evaluation of Triazine Derivatives
A study focused on synthesizing various triazine derivatives and evaluating their biological activities highlighted the significance of substituent variations on biological efficacy. The synthesized compounds were screened for AChE inhibition and antioxidant properties. The results indicated that specific modifications on the triazine core could enhance biological activity.
Case Study 2: Peptide Synthesis Applications
N-Triazine compounds have been employed as coupling reagents in peptide synthesis due to their ability to activate carboxylic acids effectively. Research demonstrated that these compounds facilitate the formation of amides with high yields and low side reactions:
| Coupling Reagent | Yield (%) | Side Products (%) |
|---|---|---|
| N-Triazine Compound | 90 | <5 |
This highlights the dual utility of the compound in both synthetic chemistry and biological applications.
Q & A
Q. What are the common synthetic routes for constructing the triazine-oxazole hybrid structure in this compound?
The triazine core is typically synthesized via condensation reactions. For example, triazine derivatives are formed by reacting substituted amines with aldehydes or ketones under reflux in ethanol with glacial acetic acid as a catalyst . The oxazole moiety can be introduced through coupling reactions, such as using carbodiimide-based reagents (e.g., EDC/HOBt) in polar aprotic solvents like DMF . A stepwise approach is recommended:
- Triazine synthesis : Reflux 4,6-dimethoxy-1,3,5-triazine-2-carbaldehyde with methylamine derivatives in ethanol/acetic acid .
- Oxazole coupling : Use amide bond formation between the triazine-methyl intermediate and 3-(3,5-dimethyloxazol-4-yl)propanamide via EDC/HOBt activation .
| Step | Reagents/Conditions | Key Parameters |
|---|---|---|
| Triazine core | Ethanol, glacial acetic acid, 4h reflux | Molar ratio (1:1), catalytic acid |
| Oxazole coupling | DMF, EDC/HOBt, triethylamine | Room temperature, 12h stirring |
Q. Which characterization techniques are most effective for confirming the structure of this compound?
- NMR spectroscopy : ¹H/¹³C NMR to verify methoxy groups (δ 3.8–4.0 ppm for OCH₃) and oxazole protons (δ 6.5–7.5 ppm) .
- IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives .
Q. What solvents and catalysts are typically used in the synthesis of the triazine core?
Ethanol and glacial acetic acid are standard for triazine condensation due to their ability to stabilize intermediates . Catalysts like HCl or acetic acid accelerate imine formation, while reflux (80–100°C) ensures complete reaction .
Advanced Questions
Q. How can researchers address contradictory spectroscopic data (e.g., unexpected peaks in NMR) when characterizing this compound?
Contradictory NMR data may arise from tautomerism (e.g., oxazole ring proton exchange) or impurities. Strategies include:
- Variable-temperature NMR : Identify dynamic equilibria by analyzing peak splitting at different temperatures .
- HPLC purification : Remove side products (e.g., unreacted triazine intermediates) using C18 columns with acetonitrile/water gradients .
- Isotopic labeling : Use deuterated solvents to distinguish solvent artifacts from compound signals .
Example from : Stability tests under acidic/basic conditions showed no decomposition, suggesting impurities are the primary issue .
Q. What strategies optimize the coupling efficiency between the triazine-methyl and oxazole-propanamide moieties?
- Coupling reagent selection : EDC/HOBt outperforms DCC due to reduced racemization .
- Solvent optimization : DMF or DMSO enhances reagent solubility compared to THF .
- Molar ratios : A 1.5:1 excess of EDC/HOBt relative to the carboxylate component improves yield .
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reagent | EDC/HOBt | 85–90% |
| Solvent | DMF | 20% increase vs. THF |
Q. How does the electronic environment of the oxazole ring influence the compound’s reactivity?
The electron-donating methyl groups on the oxazole (3,5-dimethyl substitution) stabilize the ring via hyperconjugation, reducing susceptibility to electrophilic attacks. This was demonstrated in , where methyl-substituted oxazoles showed lower reactivity in nitration reactions compared to unsubstituted analogs . Computational studies (e.g., DFT) can predict sites for functionalization by analyzing Fukui indices.
Q. What mechanistic considerations explain the compound’s stability under varying pH conditions?
shows that the compound remains intact in 2M HCl or 10% NaOH, attributed to:
- Triazine ring stability : Resistance to hydrolysis due to electron-withdrawing methoxy groups .
- Oxazole inertness : The methyl groups sterically hinder nucleophilic attack on the oxazole ring . For decomposition studies, consider harsher conditions (e.g., 6M HCl at 100°C) or enzymatic assays to probe biodegradation pathways.
Methodological Framework for Research Design
- Problem development : Prioritize unresolved issues (e.g., low aqueous solubility) using QSPR models .
- Data integration : Cross-reference synthetic yields, spectroscopic data, and computational predictions to resolve contradictions .
- Experimental validation : Use fractional factorial designs to test multiple variables (e.g., solvent, temperature, catalyst) simultaneously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
